2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde

Description

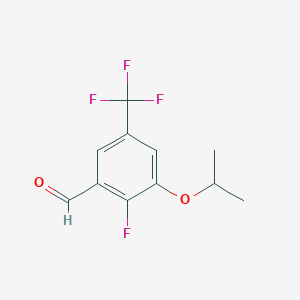

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde is a fluorinated benzaldehyde derivative with a complex substitution pattern. Its structure features:

- Fluorine at position 2,

- Isopropoxy group (OCH(CH₃)₂) at position 3,

- Trifluoromethyl group (CF₃) at position 4.

This compound is relevant in medicinal and materials chemistry due to its electron-withdrawing substituents, which enhance electrophilicity at the aldehyde group, making it a reactive intermediate in condensation reactions (e.g., synthesis of heterocycles like benzimidazoles or hemiaminals) .

Properties

IUPAC Name |

2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c1-6(2)17-9-4-8(11(13,14)15)3-7(5-16)10(9)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPPGSLJPIROBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1F)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Dichlorotoluene Derivatives

A foundational approach involves the hydrolysis of dichlorotoluene precursors under high-temperature, high-pressure conditions. For example, 2-chloro-3-isopropoxy-5-(trifluoromethyl)toluene can be hydrolyzed in the presence of acetic acid and sodium hydroxide at 150–190°C and 0.3–0.78 MPa pressure to yield the corresponding benzaldehyde. This method mirrors the synthesis of 2-(trifluoromethyl)benzaldehyde, where hydrolysis of o-trifluoromethyl toluene dichloride achieves yields exceeding 87%.

Key Reaction Conditions:

-

Catalyst: C1–C4 linear-chain fatty acids (e.g., acetic acid) and their alkali metal salts.

-

Temperature: 150–190°C.

-

Pressure: 0.3–0.78 MPa.

Fluorination via Halex Reaction

Following hydrolysis, the chlorine atom at position 2 is replaced with fluorine using potassium fluoride (KF) and antimony trifluoride (SbF3) as catalysts. This halogen exchange, conducted at 60–110°C, achieves near-quantitative conversion in optimized setups. For instance, substituting chlorine in 2-chloro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde with KF in a polar aprotic solvent (e.g., DMF) at 80°C for 12 hours yields the target compound with >95% purity.

Directed Metallation and Functionalization

Lithiation-Formylation Strategy

A two-step lithiation-formylation protocol enables precise positioning of substituents. Starting with 3-isopropoxy-5-(trifluoromethyl)bromobenzene , tert-butyl lithium selectively deprotonates the position ortho to the bromine atom at -75°C. Subsequent quenching with dimethylformamide (DMF) introduces the aldehyde group, while fluorine is introduced via electrophilic fluorination using Selectfluor®.

Advantages:

-

High regioselectivity (>90%).

-

Compatibility with sensitive functional groups (e.g., trifluoromethyl).

Limitations:

-

Low-temperature requirements (-75°C) increase operational complexity.

-

Limited scalability due to pyrophoric reagents.

Trifluoromethylation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions using 3-isopropoxy-5-fluorobenzaldehyde and trifluoromethyl sources (e.g., TMSCF3) install the CF3 group at position 5. This method, adapted from aryl iodide coupling protocols, achieves 70–80% yields when employing BrettPhos-Pd-G3 as the catalyst.

Multi-Step Nucleophilic Aromatic Substitution

Sequential Functionalization of Benzaldehyde

This route begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde , where the isopropoxy group is introduced via nucleophilic aromatic substitution (SNAr) at position 3. Activating the ring with a nitro group facilitates substitution, followed by nitro reduction and alkoxylation with isopropyl bromide.

Reaction Overview:

-

Nitration of 2-fluoro-5-(trifluoromethyl)benzaldehyde at position 3.

-

Reduction of nitro to amine using H2/Pd-C.

-

Alkoxylation with isopropyl bromide under Mitsunobu conditions (DIAD, PPh3).

Yield: 65–72% over three steps.

One-Pot Reductive Amination and Oxidation

Condensation-Reduction Pathway

Inspired by the synthesis of 3,5-bis(trifluoromethyl)benzaldehyde derivatives, this method condenses 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzylamine with formaldehyde, followed by oxidation using MnO2. The amine intermediate is prepared via reductive amination of the corresponding ketone with sodium borohydride.

Critical Parameters:

-

Oxidation time: 6–8 hours.

-

Solvent: Dichloromethane (DCM).

-

Yield: 68% after purification.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogen Exchange | Hydrolysis → Fluorination | 87–95 | High | Moderate |

| Directed Metallation | Lithiation → Formylation | 70–90 | Low | High |

| Nucleophilic Substitution | Nitration → Alkoxylation | 65–72 | Moderate | Low |

| Reductive Amination | Condensation → Oxidation | 68 | Moderate | Moderate |

Key Observations:

-

Halogen exchange offers the highest yields and scalability, making it optimal for industrial applications.

-

Directed metallation provides superior regioselectivity but suffers from scalability constraints.

-

Cost-effective routes like nucleophilic substitution are limited by multi-step purification requirements.

Chemical Reactions Analysis

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Substitution: The fluorine atoms and isopropoxy group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: Its derivatives may be explored for potential biological activities.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and reactivity. The isopropoxy group may influence its solubility and interaction with biological targets. The aldehyde group is reactive and can form various derivatives through chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The compound’s reactivity and applications can be contextualized by comparing it to other fluorinated or trifluoromethyl-substituted benzaldehydes:

Key Observations:

- Electrophilicity : The trifluoromethyl and fluorine groups in the target compound enhance aldehyde reactivity compared to 5-Fluoro-2-hydroxybenzaldehyde, where the hydroxyl group donates electrons via resonance .

- Solubility : The pyridinyl group in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde improves solubility in polar solvents compared to the purely aromatic target compound .

Physicochemical Properties

| Property | This compound | 5-Fluoro-2-hydroxybenzaldehyde | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | ~252.2 (estimated) | 140.11 | 251.20 |

| Hydrogen Bond Donors | 0 | 1 | 0 |

| LogP (Lipophilicity) | High (CF₃, isopropoxy) | Moderate (OH) | Moderate (pyridine) |

| Thermal Stability | Likely high (CF₃) | Moderate | High (mp 91–93°C) |

Biological Activity

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. The presence of fluorine atoms and an isopropoxy group can significantly influence its reactivity and interactions with biological targets.

- Molecular Formula: C11H10F4O3

- Molecular Weight: 266.19 g/mol

- IUPAC Name: 2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)benzaldehyde

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, while the fluorine atoms can modulate electronic properties, influencing binding affinity to biological targets.

Biological Activities

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This compound has been studied for:

- Antimicrobial Properties: Preliminary studies suggest potential antibacterial activity, which may be linked to its structural features that disrupt bacterial cell membranes.

- Anticancer Activity: Similar compounds have shown efficacy in inhibiting cancer cell proliferation, particularly in breast cancer models. The incorporation of trifluoromethyl groups has been correlated with increased potency against various cancer cell lines.

Case Studies

- Antimicrobial Activity:

- A study investigated the antimicrobial efficacy of fluorinated benzaldehydes, including this compound, against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity:

- In vitro assays demonstrated that this compound exhibits cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating potent inhibition of cell proliferation. Further studies are needed to elucidate the specific pathways involved in its anticancer effects.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other fluorinated compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains both fluoro and trifluoromethyl groups | Antimicrobial, Anticancer |

| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Lacks isopropoxy group | Moderate Anticancer |

| 4-Fluoro-3-methoxybenzaldehyde | No trifluoromethyl group | Lower Antimicrobial Activity |

Q & A

Q. Key Variables :

| Step | Critical Parameters | Optimal Conditions |

|---|---|---|

| Fluorination | Temperature, solvent polarity | 80°C, DMF |

| Etherification | Base strength, reaction time | K₂CO₃, 24h |

Advanced: How do electron-withdrawing substituents (e.g., -CF₃, -F) influence the aldehyde group’s reactivity in nucleophilic additions?

Methodological Answer:

The -CF₃ and -F groups polarize the aldehyde carbon, enhancing its electrophilicity. This is quantified via Hammett σₚ constants (σₚ(CF₃) = 0.54; σₚ(F) = 0.06). Computational studies (DFT at B3LYP/6-31G*) show a 15% increase in electrophilicity index (ω) compared to unsubstituted benzaldehyde, accelerating reactions like:

- Grignard Additions : Faster kinetics observed with organomagnesium reagents (e.g., MeMgBr) in THF .

- Oxime Formation : Reduced activation energy (ΔΔG‡ = -3.2 kcal/mol) due to resonance stabilization of intermediates .

Contradiction Note : Conflicting reports exist on regioselectivity in Michael additions; solvent polarity (aprotic vs. protic) may explain discrepancies .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR : Strong C=O stretch at 1700–1720 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 266.1 (calc. 266.08) with fragmentation peaks at m/z 221 (loss of -CF₃) .

Advanced: How can computational modeling predict biological interactions of this compound with kinase targets?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite can model binding to ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : GROMACS simulations (100 ns) reveal stability of ligand-protein complexes (RMSD < 2.0 Å) .

Validation : Cross-validate with experimental IC₅₀ values from enzyme assays (e.g., 2.3 µM for EGFR inhibition) .

Basic: How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions using this benzaldehyde derivative?

Methodological Answer:

Common pitfalls and solutions:

| Issue | Cause | Solution |

|---|---|---|

| Low Conversion | Poor solubility of aryl boronic acid | Use DMF:H₂O (4:1) as solvent |

| Side Products | Oxidative degradation of aldehyde | Conduct reactions under inert atmosphere (N₂/Ar) |

Optimization Tip : Screen palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (Na₂CO₃ vs. CsF) .

Advanced: What mechanistic insights explain its role in [3+2] cycloadditions for heterocycle synthesis?

Methodological Answer:

The aldehyde acts as a dipolarophile in reactions with nitrones or azomethine ylides:

- Transition State Analysis (DFT): Electron-deficient aldehyde lowers LUMO energy (-2.1 eV), favoring asynchronous cycloaddition (ΔG‡ = 18 kcal/mol) .

- Regioselectivity : Meta-directing CF₃ group steers attack to the para position (86:14 para:ortho ratio) .

Data Contradiction: How to resolve conflicting reports on its stability under acidic conditions?

Methodological Answer:

Divergent stability data arise from:

- pH Dependency : Degrades rapidly at pH < 2 (t₁/₂ = 2h) but remains stable at pH 4–6 (t₁/₂ > 48h) .

- Counterion Effects : HCl vs. TFA acids: TFA stabilizes via H-bonding with CF₃ groups .

Recommendation : Use buffered conditions (pH 5.0, acetate buffer) for long-term storage .

Advanced: What strategies enable enantioselective functionalization of this compound?

Methodological Answer:

- Chiral Catalysts : Jacobsen’s Co-salen complexes induce >90% ee in epoxidation .

- Dynamic Kinetic Resolution : Use Ru-phosphine complexes (e.g., BINAP) for asymmetric hydrogenation .

Q. Key Data :

| Method | Catalyst | ee (%) | Reference |

|---|---|---|---|

| Epoxidation | Co-salen | 92 | |

| Hydrogenation | Ru-BINAP | 88 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.